tert-butyl 7-bromo-6-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate tert-butyl 7-bromo-6-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20446500
InChI: InChI=1S/C15H20BrNO2/c1-10-7-11-5-6-17(9-12(11)8-13(10)16)14(18)19-15(2,3)4/h7-8H,5-6,9H2,1-4H3
SMILES:
Molecular Formula: C15H20BrNO2
Molecular Weight: 326.23 g/mol

tert-butyl 7-bromo-6-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

CAS No.:

Cat. No.: VC20446500

Molecular Formula: C15H20BrNO2

Molecular Weight: 326.23 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl 7-bromo-6-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate -

Specification

Molecular Formula C15H20BrNO2
Molecular Weight 326.23 g/mol
IUPAC Name tert-butyl 7-bromo-6-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate
Standard InChI InChI=1S/C15H20BrNO2/c1-10-7-11-5-6-17(9-12(11)8-13(10)16)14(18)19-15(2,3)4/h7-8H,5-6,9H2,1-4H3
Standard InChI Key ARGYWZUMRUTWJY-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(CN(CC2)C(=O)OC(C)(C)C)C=C1Br

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of a partially saturated isoquinoline scaffold, with a bromine atom at position 7 and a methyl group at position 6. The tert-butyloxycarbonyl (Boc) group at the 2-position protects the secondary amine, enhancing stability during synthetic manipulations . Key molecular parameters include:

PropertyValue
Molecular FormulaC₁₅H₂₀BrNO₂
Molecular Weight326.23 g/mol
CAS Number1338096-95-9
IUPAC Nametert-Butyl 7-bromo-6-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

The bromine atom’s position enables participation in Suzuki-Miyaura couplings, while the methyl group influences regioselectivity in electrophilic substitutions.

Spectroscopic Characterization

  • NMR Spectroscopy: ¹H NMR reveals distinct signals for the tert-butyl group (δ 1.45 ppm, singlet) and aromatic protons (δ 7.2–7.4 ppm, doublets) .

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 326.23 (calculated for C₁₅H₂₀⁷⁹BrNO₂).

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A representative synthetic route involves:

  • Core Formation: Cyclization of a substituted phenethylamine precursor to generate the dihydroisoquinoline scaffold.

  • Bromination: Electrophilic aromatic substitution using N-bromosuccinimide (NBS) or Br₂/FeBr₃ to install bromine at position 7.

  • Methylation: Friedel-Crafts alkylation or directed ortho-metalation to introduce the 6-methyl group.

  • Boc Protection: Reaction with di-tert-butyl dicarbonate in dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP) .

Typical yields range from 45–65%, with purification via silica gel chromatography (hexane/ethyl acetate gradient).

Industrial Manufacturing

Industrial processes optimize cost and scalability:

  • Continuous Flow Reactors: Enhance reaction control and reduce byproduct formation during bromination.

  • Automated Crystallization: Improves purity (>98%) by leveraging solubility differences in tert-butyl ether solvents .

Reactivity and Functionalization

Cross-Coupling Reactions

The 7-bromo substituent undergoes palladium-catalyzed couplings:

  • Suzuki-Miyaura: Reacts with arylboronic acids to form biaryl derivatives, pivotal in kinase inhibitor synthesis.

  • Buchwald-Hartwig Amination: Introduces nitrogen-containing groups for neurotransmitter receptor ligands .

Boc Deprotection

Treatment with trifluoroacetic acid (TFA) in dichloromethane removes the tert-butyl carbamate, regenerating the free amine for further functionalization .

Applications in Medicinal Chemistry

Kinase Inhibitor Development

The compound serves as a precursor for Bruton’s tyrosine kinase (BTK) inhibitors. Substitution at position 7 with heteroaryl groups enhances target affinity .

Neuroactive Compound Synthesis

Derivatives with 7-aryl or 7-amino substituents exhibit affinity for σ-1 and σ-2 receptors, implicated in neuropathic pain management.

Comparative Analysis with Structural Analogs

CompoundSubstituentsKey Applications
tert-Butyl 7-bromo-4-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate4-methyl, 7-bromoIntermediate for anticoagulants
tert-Butyl 5-bromo-7-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate5-bromo, 7-methylAnticancer agent precursor

The 6-methyl isomer’s steric profile favors interactions with hydrophobic enzyme pockets, distinguishing it from 4-methyl analogs .

Future Directions

  • Photoredox Catalysis: Exploit bromine as a radical precursor for C–H functionalization .

  • Bioisosteric Replacement: Substitute bromine with trifluoromethyl groups to improve metabolic stability.

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